(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol is a chiral compound with the molecular formula C10H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Biocatalysis: Employing enzymes or microorganisms to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, esters, or other substituted products.
Scientific Research Applications
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-phenylethanol: Lacks the methyl groups on the phenyl ring.
2-Amino-2-(4-methylphenyl)ethanol: Has a single methyl group on the phenyl ring.
Uniqueness
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFVOURVLDLEGP-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CO)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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